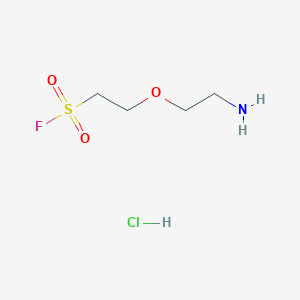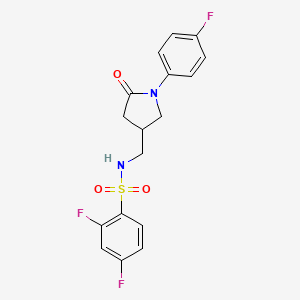![molecular formula C19H15ClN6OS B2702251 N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863459-33-0](/img/structure/B2702251.png)
N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a compound that belongs to the class of triazolo quinazolines . Triazolo quinazolines are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of similar compounds involves a nucleophilic substitution reaction . The starting material, a triazolo quinazoline, is synthesized from anthranilic acid. This is then subjected to a nucleophilic substitution reaction with different aryl amines .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include nucleophilic substitution reactions . The starting material, a triazolo quinazoline, is synthesized from anthranilic acid. This is then subjected to a nucleophilic substitution reaction with different aryl amines .
Applications De Recherche Scientifique
Antimalarial Effects : Research on structurally similar triazolopyrimidines has shown potential antimalarial effects. These compounds have been synthesized and evaluated for their efficacy against Plasmodium species, demonstrating promising results in mouse models. The synthesis involves several steps, including reactions with dichlorophenylisothioeyanate and various amines, highlighting the compound's utility in developing new antimalarial agents Werbel et al., 1973.
Anticancer Properties : The synthesis of new 3-heteroarylindoles, including structures similar to the compound , has been explored for potential anticancer properties. These compounds have been evaluated against human breast carcinoma cell lines, indicating moderate to high anticancer activity, suggesting the potential of such compounds in cancer research Abdelhamid et al., 2016.
Antimicrobial Activity : Compounds with a triazolopyrimidine core have been synthesized and tested for antimicrobial activity. Some of these compounds exhibited significant activity against both gram-negative and gram-positive bacteria, indicating their potential in addressing antibiotic resistance and developing new antimicrobial agents El-Gazzar et al., 2009.
Insecticidal Assessment : Innovative heterocycles incorporating a thiadiazole moiety have been assessed for insecticidal activity against the cotton leafworm, showing promising results. This suggests the potential use of similar compounds in agricultural pest management, contributing to the development of new insecticides Fadda et al., 2017.
Antitumor and Antimicrobial Evaluation : New triazolopyrimidines have been synthesized and evaluated for both antitumor and antimicrobial activities. These studies contribute to the understanding of the compound's potential in treating various diseases, highlighting its versatility in therapeutic applications Prasanna Kumara et al., 2013.
Mécanisme D'action
Orientations Futures
The future directions for compounds like “N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” could involve further optimization and development into new antitubercular and anti-HIV agents . The results obtained from studies on similar compounds confirm that they show promising antimicrobial, antitubercular, and anti-HIV activities .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c1-12-2-8-15(9-3-12)26-18-17(24-25-26)19(22-11-21-18)28-10-16(27)23-14-6-4-13(20)5-7-14/h2-9,11H,10H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBBSOROBVEOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Naphthalen-2-ylsulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2702168.png)


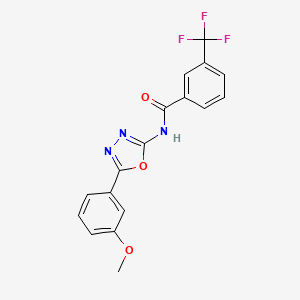
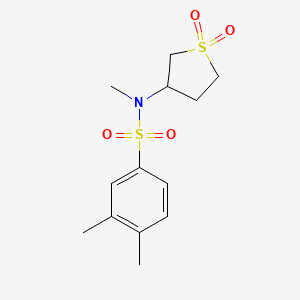
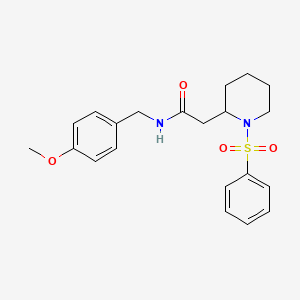
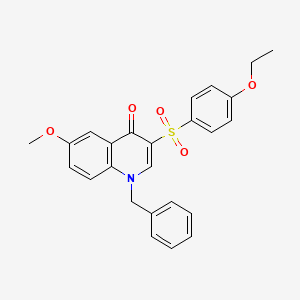
![9-(4-ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2702178.png)
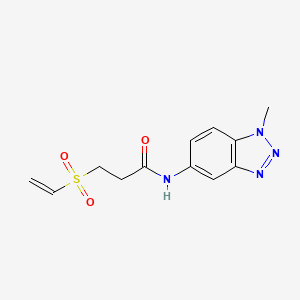
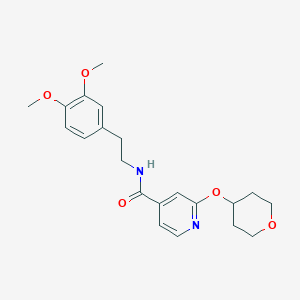
![methyl N-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate](/img/structure/B2702187.png)

